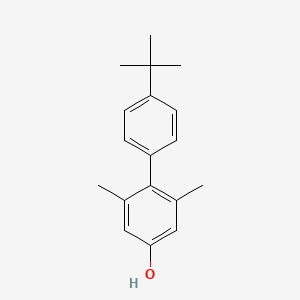

4'-Tert-butyl-2,6-dimethylbiphenyl-4-OL

Descripción general

Descripción

“4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL” is a chemical compound with the molecular formula C18H22O . It has an average mass of 254.367 Da and a monoisotopic mass of 254.167068 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL” are not fully available. It has a molecular formula of C18H22O and an average mass of 254.367 Da .Aplicaciones Científicas De Investigación

- 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL possesses antioxidant activity due to its phenolic structure. It can scavenge free radicals and protect cells from oxidative stress. Researchers explore its potential in preventing age-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

- By reacting 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL with appropriate reagents, scientists can synthesize symmetrical macrocyclic Schiff’s bases. These compounds find applications in coordination chemistry, catalysis, and molecular recognition studies .

- 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL derivatives, such as 2,6-di-tert-butyl-4-methylpyridine, serve as non-nucleophilic bases. They enable selective reactions by distinguishing between Brönsted (protonic) and Lewis acids. Notably, they facilitate the high-yield conversion of aldehydes and ketones to vinyl triflates .

- Due to its sterically hindered structure, this compound acts as an effective stabilizer in polymer materials. It enhances the thermal and photochemical stability of polymers, making it valuable in plastics, coatings, and adhesives .

- Researchers investigate the potential of 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL as a lead compound for drug development. Its unique structure may contribute to novel pharmacological activities, such as anti-inflammatory or anticancer effects .

- The compound’s UV-absorbing properties make it suitable for use in sunscreens and cosmetic formulations. It shields the skin from harmful UV radiation, preventing photoaging and sunburn .

Antioxidant Properties

Macrocyclic Schiff’s Base Synthesis

Sterically Hindered Base in Organic Synthesis

Stabilizer in Polymer Chemistry

Pharmaceutical Research

Photostabilizer in Sunscreens and Cosmetics

Mecanismo De Acción

Target of Action

The primary targets of 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .

Propiedades

IUPAC Name |

4-(4-tert-butylphenyl)-3,5-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-12-10-16(19)11-13(2)17(12)14-6-8-15(9-7-14)18(3,4)5/h6-11,19H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYABMKGORLKGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693278 | |

| Record name | 4'-tert-Butyl-2,6-dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Tert-butyl-2,6-dimethylbiphenyl-4-OL | |

CAS RN |

906101-33-5 | |

| Record name | 4'-tert-Butyl-2,6-dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

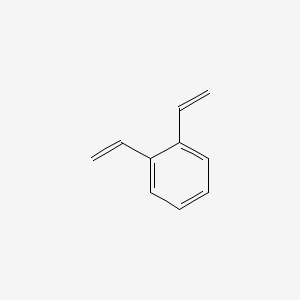

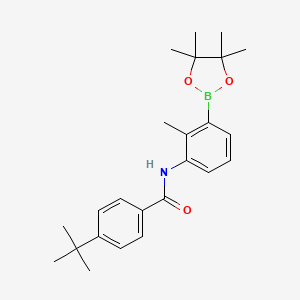

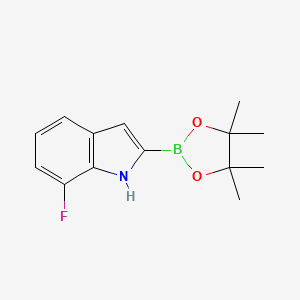

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6593992.png)

![3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B6594044.png)